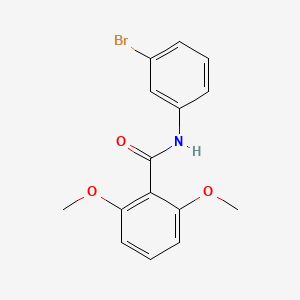![molecular formula C20H17NO3 B5728411 1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
1-benzyl-4-[(4-nitrobenzyl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[(4-nitrobenzyl)oxy]benzene, commonly known as BNBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNBD is a versatile compound that can be synthesized using different methods, and its unique properties make it an excellent candidate for scientific research.
Mechanism of Action
The mechanism of action of BNBD is not fully understood; however, it is believed to act by inhibiting the growth of cancer cells. BNBD has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
BNBD has been shown to exhibit low toxicity in vitro and in vivo studies, making it a safe compound for use in scientific research. However, further studies are needed to determine the long-term effects of BNBD on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of BNBD is its ease of synthesis, making it readily available for use in scientific research. However, one of the limitations of BNBD is its low solubility in water, making it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the use of BNBD in scientific research. One possible direction is the development of novel anti-cancer drugs based on the structure of BNBD. Another potential direction is the use of BNBD as a building block in the synthesis of novel organic compounds with unique properties.
Conclusion:
In conclusion, BNBD is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNBD can be synthesized using different methods, and its unique properties make it an excellent candidate for scientific research. Further studies are needed to fully understand the mechanism of action and long-term effects of BNBD on human health.
Synthesis Methods
BNBD can be synthesized using several methods, including the Williamson ether synthesis, Suzuki coupling, and Friedel-Crafts reaction. The Williamson ether synthesis involves the reaction between benzyl chloride and 4-nitrophenol in the presence of a base, resulting in the formation of 4-nitrobenzyl ether. This compound is then reacted with benzyl bromide in the presence of a base to yield BNBD.
Scientific Research Applications
BNBD has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BNBD has been shown to exhibit potent anti-cancer properties, making it a promising candidate for the development of novel anti-cancer drugs. BNBD has also been used as a building block in the synthesis of various organic compounds, including dendrimers and polymers.
properties
IUPAC Name |
1-benzyl-4-[(4-nitrophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-21(23)19-10-6-18(7-11-19)15-24-20-12-8-17(9-13-20)14-16-4-2-1-3-5-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRFAHXAWUXSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)




![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)

![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)

![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)